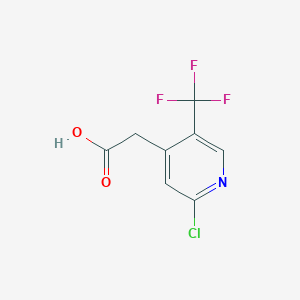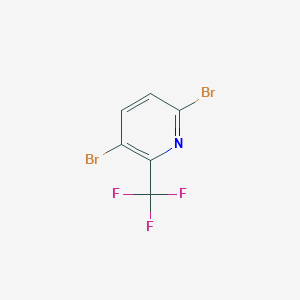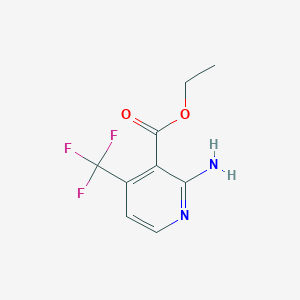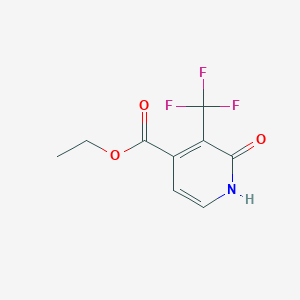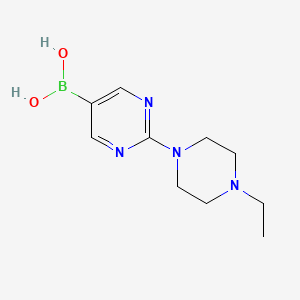
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid
説明
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid, also known as EPBPBA, is a type of organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. EPBPBA has been found to be a useful tool for synthesis of a variety of compounds, and its unique chemical structure has enabled it to have a variety of biochemical and physiological effects.
科学的研究の応用
Synthetic Studies and Preparation
One significant application of compounds related to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is in synthetic chemistry. For instance, Rádl et al. (2010) described the use of similar boronic acids in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method in the preparation of various organic compounds, highlighting the utility of these compounds in complex chemical syntheses (Rádl, Blahovcová, Tkadlecová, & Havlíček, 2010).
Antitubercular Studies
The derivatives of this compound have been studied for their potential in treating tuberculosis. Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).
Development of Imaging Agents
Wang et al. (2018) explored the synthesis of a compound structurally similar to this compound for use as a potential PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in the development of diagnostic tools in medicine (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Pharmaceutical Applications
The structure of this compound and its derivatives suggests potential pharmaceutical applications. Altenbach et al. (2008) conducted studies on a series of 2-aminopyrimidines, which are structurally related, as ligands for the histamine H4 receptor. Their research showed these compounds could be used in developing anti-inflammatory and antinociceptive drugs (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).
作用機序
Target of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, boronic acids participate in transmetalation , a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in carbon–carbon bond forming reactions in the context of suzuki–miyaura cross-coupling .
Result of Action
It’s worth noting that boronic acids are generally environmentally benign and are used in mild and functional group tolerant reaction conditions .
Action Environment
Some boronic acids are known to be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes that interact with boronic acids. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of these enzymes, leading to their inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades such as the PI3K/AKT and MAPK pathways. Additionally, this compound can affect gene expression by influencing transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This compound can also act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Furthermore, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over extended periods, this compound may undergo degradation, leading to a decrease in its inhibitory potency. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of disease .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the formation of reactive intermediates .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450s, which facilitate its conversion to more water-soluble metabolites for excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation and acetylation can influence the localization and activity of this compound, thereby modulating its effects on cellular processes .
特性
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKVPNBPCFPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191592 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704073-31-3 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










